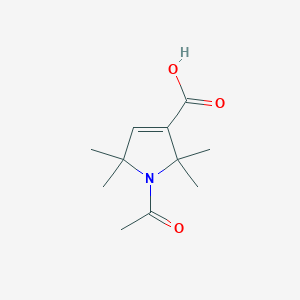

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

1-acetyl-2,2,5,5-tetramethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(13)12-10(2,3)6-8(9(14)15)11(12,4)5/h6H,1-5H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZCMUMKDRAYPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(C=C(C1(C)C)C(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393477 | |

| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887352-25-2 | |

| Record name | 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid

Introduction

1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid is a specialized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its rigid, sterically hindered pyrroline core, combined with the carboxylic acid and N-acetyl functionalities, makes it an intriguing building block for novel molecular architectures. This guide provides a comprehensive overview of a robust synthetic route to this target molecule, designed for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and have been designed to be self-validating through in-process controls.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the commercially available precursor, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide. This strategy is predicated on the reliability of amide hydrolysis followed by a standard N-acetylation, ensuring a high overall yield and purity of the final product.

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid via Hydrolysis

The initial step involves the conversion of the carboxamide to a carboxylic acid. A base-catalyzed hydrolysis is the preferred method due to its efficiency and the relative stability of the pyrroline ring under these conditions.

Mechanistic Insights

The hydrolysis of the amide is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate, which then collapses, expelling the amide anion as the leaving group. A subsequent acid-base reaction between the carboxylic acid and the amide anion drives the reaction to completion. An acidic workup is then necessary to protonate the resulting carboxylate salt.

Experimental Protocol

Materials:

-

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide

-

Sodium Hydroxide (NaOH)

-

Dioxane

-

Deionized Water

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide (1 equivalent).

-

Add a 1:1 mixture of dioxane and 10% aqueous sodium hydroxide solution. The typical concentration is 0.5 M of the starting amide.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with ethyl acetate to remove any non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of 3-4 with concentrated hydrochloric acid. This should be done in an ice bath to control the exotherm.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid. Further purification can be achieved by recrystallization if necessary.

| Parameter | Value |

| Starting Material | 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide |

| Reagents | NaOH, HCl |

| Solvent | Dioxane/Water |

| Temperature | 90-100 °C |

| Reaction Time | 4-6 hours |

| Workup | Acidification and Extraction |

Table 1: Key parameters for the hydrolysis of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide.

Part 2: Synthesis of this compound via N-Acetylation

The second and final step is the acetylation of the secondary amine of the pyrroline ring. Acetic anhydride is an effective and readily available acetylating agent for this transformation. The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct.

Mechanistic Insights

The N-acetylation proceeds via the nucleophilic attack of the pyrrolidine nitrogen on one of the carbonyl carbons of acetic anhydride. Pyridine is often used as a solvent and base to activate the amine and scavenge the acetic acid byproduct. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive acetylpyridinium intermediate.

Figure 2: Simplified mechanism of N-acetylation.

Experimental Protocol

Materials:

-

2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid

-

Acetic Anhydride

-

Pyridine, anhydrous

-

4-Dimethylaminopyridine (DMAP)

-

Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (1 equivalent) in anhydrous pyridine.

-

Add a catalytic amount of DMAP (0.05-0.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.2-1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

-

Upon completion, remove the pyridine under reduced pressure. Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of residual pyridine.

-

Dissolve the residue in dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

| Parameter | Value |

| Starting Material | 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid |

| Reagents | Acetic Anhydride, Pyridine, DMAP |

| Solvent | Pyridine |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Purification | Column Chromatography |

Table 2: Key parameters for the N-acetylation of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid.

Conclusion

This guide outlines a reliable and efficient two-step synthesis for this compound from a commercially available starting material. The described protocols are based on well-established chemical transformations and provide a solid foundation for the production of this valuable compound for research and development purposes. The detailed experimental procedures and mechanistic insights are intended to empower researchers to successfully synthesize and potentially explore derivatives of this interesting heterocyclic scaffold.

References

- Patents Google. (n.d.). Process for the preparation of pyrollidine-3-carboxylic acids.

-

Kirilyuk, I. A., et al. (2017). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. Molecules, 22(10), 1633. Available at: [Link]

-

Kubitza, J. (n.d.). Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material. Retrieved from [Link]

-

ResearchGate. (2014). How can I get acetylation with acetic anhydride and prydine? Retrieved from [Link]

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to not only present factual data but also to provide the underlying scientific rationale for the experimental methodologies used in its characterization. The protocols described herein are designed to be self-validating, ensuring reproducibility and accuracy.

Molecular Identity and Structural Elucidation

This compound is a derivative of the pyrroline scaffold, which is a recurring motif in a variety of natural products and synthetic drugs.[1] The presence of both a carboxylic acid and an N-acetyl group imparts specific chemical characteristics that are crucial for its behavior in biological and chemical systems.

Table 1: Core Molecular Identifiers

| Property | Value | Source |

| CAS Number | 887352-25-2 | [2][3] |

| Molecular Formula | C₁₁H₁₇NO₃ | [2][3] |

| Molecular Weight | 211.26 g/mol | [4] |

| Canonical SMILES | CC(=O)N1C(C)(C)C=C(C1(C)C)C(=O)O | Inferred from structure |

| InChI Key | Inferred from structure | Inferred from structure |

Solubility Profile: A Key Determinant of Application

The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and application. For this compound, its solubility is expected to be dictated by the interplay between the polar carboxylic acid and N-acetyl groups, and the nonpolar tetramethylpyrroline core.

Predicted Solubility:

Based on its structure, the compound is anticipated to exhibit moderate solubility in polar protic solvents such as ethanol and methanol, and good solubility in polar aprotic solvents like dichloromethane and acetone. Its solubility in aqueous media is expected to be pH-dependent due to the ionizable carboxylic acid group.

Experimental Protocol for Solubility Determination

A robust method for determining the aqueous solubility of an ionizable compound is through a standardized shake-flask method coupled with pH analysis.

Methodology:

-

Preparation of Saturated Solutions: An excess of this compound is added to a series of buffered aqueous solutions at various pH values (e.g., pH 2, 4, 6, 7.4, 8).

-

Equilibration: The suspensions are agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solutions are filtered through a 0.22 µm filter to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is plotted against the pH to generate a solubility-pH profile.

Caption: Step-by-step process for pKa determination.

Thermal Properties: Melting Point and Decomposition

The melting point of a crystalline solid provides an indication of its purity and lattice energy.

Predicted Thermal Behavior:

A melting point of >250°C with sublimation has been reported by a commercial supplier. This high melting point suggests strong intermolecular interactions in the solid state, likely dominated by hydrogen bonding between the carboxylic acid moieties.

Experimental Protocol for Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point, enthalpy of fusion, and thermal stability of a compound. [5] Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the compound is hermetically sealed in an aluminum pan.

-

Instrument Setup: The DSC instrument is calibrated using standard reference materials. An empty sealed pan is used as a reference.

-

Thermal Scan: The sample and reference pans are heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic melting transition. The area under the peak corresponds to the enthalpy of fusion.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). This signal would disappear upon D₂O exchange.

-

~5.5-6.0 ppm (singlet, 1H): Olefinic proton of the pyrroline ring.

-

~2.1 ppm (singlet, 3H): Acetyl methyl protons (-COCH₃).

-

~1.2-1.5 ppm (multiple singlets, 12H): Four magnetically non-equivalent methyl groups at the C2 and C5 positions of the pyrroline ring.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

~170-180 ppm: Carboxylic acid carbonyl carbon (-COOH).

-

~168-172 ppm: Acetyl carbonyl carbon (-COCH₃).

-

~130-140 ppm: Olefinic carbons of the pyrroline ring.

-

~60-70 ppm: Quaternary carbons at C2 and C5.

-

~20-30 ppm: Acetyl methyl carbon (-COCH₃).

-

~20-30 ppm: Four methyl carbons at C2 and C5.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands (KBr pellet):

-

~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, indicative of hydrogen bonding. [6]* ~1700-1725 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer. [6]* ~1640-1660 cm⁻¹ (strong): C=O stretch of the N-acetyl amide.

-

~1600-1650 cm⁻¹ (medium): C=C stretch of the pyrroline ring.

-

~2850-2990 cm⁻¹ (multiple bands): C-H stretches of the methyl and olefinic groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electrospray Ionization, Positive Mode):

-

[M+H]⁺: Expected at m/z 212.1281, corresponding to the protonated molecule (C₁₁H₁₈NO₃⁺).

-

[M+Na]⁺: Expected at m/z 234.1100, corresponding to the sodium adduct (C₁₁H₁₇NO₃Na⁺).

-

Key Fragment Ions: Loss of water (-18 Da) from the carboxylic acid, loss of the acetyl group (-42 Da), and cleavage of the pyrroline ring are anticipated fragmentation pathways. The observation of a fragment corresponding to the loss of a ketene (C₂H₂O) is also possible from the N-acetyl group. [7]

Applications in Research and Drug Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. [8]The unique combination of a constrained cyclic structure, a carboxylic acid for potential salt formation and hydrogen bonding, and an acetylated nitrogen in this compound makes it an interesting building block for the synthesis of novel therapeutic agents. The tetramethyl substitution may also confer increased metabolic stability.

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided detailed, field-proven protocols for their experimental determination. While specific experimental data for this compound is not widely available in the public domain, the provided methodologies and predicted characteristics offer a robust framework for its comprehensive analysis. This information is intended to empower researchers and drug development professionals in their efforts to explore the potential of this and related molecules.

References

-

Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. International Journal of Biological Macromolecules, 178, 607-615. [Link]

-

Acetylation of Peptides and Proteins: Monograph 0003. (2007). IonSource. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 12, 2026, from [Link]

-

Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. (2009). Journal of Proteome Research, 8(5), 2377–2385. [Link]

-

Mass Spectrometry for Post-Translational Modifications. (n.d.). In Neuroproteomics. NCBI. [Link]

-

Hirano, A., et al. (2024). N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. International Journal of Biological Macromolecules, 261(Pt 1), 129724. [Link]

-

N-acetyl amino acid amide solubility in aqueous 1,6-hexanediol solutions: Insights into the protein droplet deformation mechanism. (2024). ResearchGate. [Link]

-

2,2,5,5-Tetramethylpyrrolidine. (n.d.). SpectraBase. Retrieved January 12, 2026, from [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 13(3), 775-778. [Link]

-

Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (2018). Beilstein Journal of Organic Chemistry, 14, 2528–2538. [Link]

-

This compound N-Hydroxysuccinimide Ester. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

Infrared Spectroscopy (IR). (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

-

The solubility-pH profiles of amino acids showing departures from the... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. (2022). RSC Medicinal Chemistry, 13(5), 585–593. [Link]

- US Patent for Process for the preparation of pyrollidine-3-carboxylic acids. (n.d.). Google Patents.

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]

-

Yin, F., Garifullina, A., & Tanaka, F. (2015). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 13(3), 775-778. [Link]

-

FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Deber, C. M., & Bovey, F. A. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360. [Link]

-

Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. (2024). Molecules, 29(3), 572. [Link]

-

NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

Generative Artificial Intelligence for Synthetic Spectral Data Augmentation in Sensor-Based Plastic Recycling. (2024). Sensors, 24(11), 3614. [Link]

-

Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

-

Differential scanning calorimetry (DSC) of semicrystalline polymers. (2009). Progress in Polymer Science, 34(11), 1149-1200. [Link]

-

Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (2022). RSC Advances, 12(35), 22685–22695. [Link]

-

2-Acetyl-1-pyrroline. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Zhou, G., & Chau, F. S. (2008). Spectral synthesis using an array of micro gratings. Optics Express, 16(12), 9132-9143. [Link]

-

19805-75-5 | Product Name : 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxamide. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]

-

pKa Data Compiled by R. Williams. (2022). Organic Chemistry Data. [Link]

-

Spectral synthesis for an operator generated by multiplication by a power of the independent variable. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. (2025). ChemRxiv. [Link]

-

Spectral Analysis Implies Spectral Synthesis. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. usbio.net [usbio.net]

- 3. usbio.net [usbio.net]

- 4. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

An In-Depth Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (CAS No. 887352-25-2), a substituted pyrroline derivative with potential applications in medicinal chemistry and bioconjugation. While specific literature on this compound is limited, this document synthesizes information from related structures to offer insights into its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential biological significance. The guide is intended to serve as a foundational resource for researchers interested in exploring the utility of this molecule in drug discovery and as a research tool.

Introduction

Pyrroline and pyrrolidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The unique conformational constraints and stereochemical possibilities of the five-membered nitrogen-containing ring make it an attractive building block for the design of novel therapeutics. This compound is a derivative that combines the features of a pyrroline ring with a carboxylic acid functionality and an acetylated nitrogen, suggesting its potential as a versatile intermediate for further chemical modification. The tetramethyl substitution pattern is of particular interest as it can enhance stability and is a common feature in nitroxide spin labels used in biophysical studies.

This guide aims to provide a detailed technical resource on this compound, addressing its synthesis, characterization, and potential applications. By drawing parallels with structurally similar molecules, we provide a framework for its investigation and utilization in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 887352-25-2 | |

| Molecular Formula | C₁₁H₁₇NO₃ | |

| Molecular Weight | 211.26 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | - |

| Solubility | Soluble in organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water. (predicted) | - |

| Storage | For long-term storage, it is recommended to store at -20°C. For short-term, room temperature is acceptable. |

Synthesis and Purification

While a specific, peer-reviewed synthesis of this compound has not been documented in the readily available literature, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted pyrroline-3-carboxylic acids. A potential pathway could involve the following key steps:

Proposed Synthetic Pathway

A logical approach would be the construction of the tetramethyl-substituted pyrroline ring followed by N-acetylation. One possible strategy could be a variation of the Paal-Knorr pyrrole synthesis, adapted for pyrrolines, followed by functional group manipulations. A more direct, though speculative, approach could involve a multi-component reaction.

A plausible retro-synthetic analysis is depicted below:

Caption: Proposed retro-synthetic analysis for the target compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylate

-

To a solution of 2,5-dimethyl-2,5-hexanediamine in a suitable solvent such as ethanol, add an equimolar amount of an appropriate β-ketoester, for instance, ethyl 2-formyl-3-oxobutanoate.

-

The reaction mixture is stirred at room temperature or heated under reflux for several hours to facilitate the cyclocondensation reaction.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Hydrolysis to 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid

-

The purified ethyl ester from the previous step is dissolved in a mixture of ethanol and water.

-

An excess of a base, such as sodium hydroxide or lithium hydroxide, is added to the solution.

-

The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC).

-

The reaction mixture is then cooled in an ice bath and acidified to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).

-

The resulting precipitate of the carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.

Step 3: N-Acetylation to yield this compound

-

The 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, containing a non-nucleophilic base like triethylamine or diisopropylethylamine.

-

The solution is cooled in an ice bath, and acetyl chloride or acetic anhydride is added dropwise with stirring.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC).

-

The reaction mixture is then washed with a dilute aqueous acid solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Final purification can be achieved by recrystallization from a suitable solvent system or by column chromatography.

Caption: Proposed workflow for the synthesis of the target compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methyl protons (C2, C5) | 1.2 - 1.5 | Singlet | 12H |

| Acetyl protons (-COCH₃) | 2.0 - 2.2 | Singlet | 3H |

| Methylene protons (C4) | 2.5 - 2.8 | Singlet or AB quartet | 2H |

| Carboxylic acid proton (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H |

The chemical shifts are predictions and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methyl carbons (C2, C5) | 25 - 35 |

| Acetyl methyl carbon (-COCH₃) | 20 - 25 |

| Quaternary carbons (C2, C5) | 60 - 70 |

| Methylene carbon (C4) | 40 - 50 |

| Olefinic carbon (C3) | 125 - 135 |

| Carboxylic acid carbon (-COOH) | 170 - 180 |

| Acetyl carbonyl carbon (-COCH₃) | 168 - 172 |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| C-H stretch (Alkyl) | 2850 - 3000 | Medium-Strong |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=O stretch (Amide) | 1630 - 1660 | Strong |

| C=C stretch | 1640 - 1680 | Medium-Weak |

Mass Spectrometry

In mass spectrometry with electrospray ionization (ESI), the compound is expected to show a prominent [M+H]⁺ ion in positive mode and an [M-H]⁻ ion in negative mode.

-

[M+H]⁺ (Positive Ion Mode): m/z ≈ 212.123

-

[M-H]⁻ (Negative Ion Mode): m/z ≈ 210.108

Fragmentation patterns would likely involve the loss of the acetyl group, the carboxylic acid group, and cleavage of the pyrroline ring.

Potential Applications in Research and Drug Development

Given the structural features of this compound, several potential applications in scientific research and drug development can be envisioned.

Intermediate for Novel Therapeutics

The pyrroline-3-carboxylic acid moiety is a versatile scaffold for the synthesis of a variety of biologically active molecules. The carboxylic acid group can be readily converted into esters, amides, and other derivatives, allowing for the exploration of structure-activity relationships (SAR). The acetylated nitrogen provides a stable, neutral amide linkage, which can influence the pharmacokinetic properties of potential drug candidates. The tetramethyl substitution may confer increased metabolic stability.

Pyrrolidine-based structures have shown promise as inhibitors of various enzymes, and it is plausible that derivatives of this compound could be investigated for similar activities.

Precursor for Spin Labels in Biophysical Studies

The 2,2,5,5-tetramethyl-substituted pyrroline core is a key structural feature of nitroxide spin labels, which are widely used in Electron Paramagnetic Resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules. While the N-acetyl group would need to be converted to an N-oxyl radical, this compound could serve as a precursor for novel, reduction-resistant spin labels. The carboxylic acid functionality provides a convenient handle for conjugation to proteins, nucleic acids, and other biomolecules.

Caption: Logical relationships of potential applications.

Experimental Protocols

The following protocols are provided as a starting point for researchers working with this compound.

Protocol for Amide Coupling

This protocol describes the general procedure for coupling a primary or secondary amine to the carboxylic acid of the title compound.

-

Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

-

Add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) along with an additive like HOBt (1.2 eq).

-

Add a non-nucleophilic base, for example, DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Protocol for Esterification (Fischer Esterification)

This protocol outlines a method for converting the carboxylic acid to a simple ester.

-

Suspend or dissolve this compound in the desired alcohol (e.g., methanol or ethanol), which will act as both the solvent and the reactant.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting ester by column chromatography if necessary.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest significant potential as a versatile building block in the synthesis of novel therapeutic agents and as a precursor for advanced biophysical probes. This technical guide, by consolidating available information and providing informed predictions, aims to catalyze further research into the properties and applications of this intriguing molecule. The proposed synthetic routes and experimental protocols offer a practical starting point for chemists and biologists to unlock its full potential.

References

-

Anglo-Bio. A0536-37 this compound. [Link]

An In-depth Technical Guide to 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known and the Novel

This guide delves into the molecular structure and characteristics of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid, a heterocyclic compound with potential applications in synthetic and medicinal chemistry. It is important to note that while this molecule is available commercially, detailed characterization and application studies are not extensively reported in peer-reviewed literature. Therefore, this document synthesizes the available data with established principles of chemical science to provide a comprehensive overview. The insights presented herein are designed to serve as a foundational resource for researchers and to stimulate further investigation into the properties and utility of this intriguing molecule.

Part 1: Core Molecular Identity and Physicochemical Properties

This compound is a derivative of the pyrroline heterocyclic system, distinguished by an acetyl group on the nitrogen atom, four methyl groups at positions 2 and 5, and a carboxylic acid group at position 3.

Chemical Identifiers

| Identifier | Value | Source |

| Common Name | This compound | |

| CAS Number | 887352-25-2 | |

| Molecular Formula | C₁₁H₁₇NO₃ | |

| Molecular Weight | 211.26 g/mol | |

| Canonical SMILES | CC1(C)C(=C(C(=O)O)N1C(=O)C)C | (Predicted) |

| Predicted IUPAC Name | 1-acetyl-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrole-3-carboxylic acid | (Based on IUPAC nomenclature rules) |

Physicochemical Data

The following physical properties have been reported by commercial suppliers:

| Property | Value | Source |

| Appearance | White Powder | |

| Melting Point | >250 °C | |

| Solubility | Soluble in Acetone, Dichloromethane, Ethanol, Methanol | |

| Storage | -20°C Freezer |

Structural Representation

The two-dimensional and a predicted three-dimensional structure of the molecule are depicted below. The pyrroline ring adopts a partially unsaturated five-membered structure. The gem-dimethyl groups at positions C2 and C5 sterically hinder the ring, which may influence its reactivity and conformational flexibility. The acetyl group at N1 and the carboxylic acid at C3 are key functional groups that can be targeted for further chemical modifications.

Figure 1: 2D Structure of the molecule.

Part 2: Predicted Spectroscopic Profile

In the absence of published experimental spectra for this compound, the following spectroscopic characteristics are predicted based on the analysis of its functional groups and structural analogues.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~5.5-6.5 | Singlet | 1H | C4-H | The vinylic proton at C4 is expected to be a singlet due to the absence of adjacent protons. |

| ~2.1 | Singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group will appear as a singlet. |

| ~1.4-1.6 | Singlet | 6H | C2-(CH₃)₂ | The two methyl groups at C2 are equivalent and will give a single signal. |

| ~1.3-1.5 | Singlet | 6H | C5-(CH₃)₂ | The two methyl groups at C5 are equivalent and will give a single signal. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~168-172 | -C(O)CH₃ | The carbonyl carbon of the acetyl group. |

| ~135-145 | C3 | The quaternary vinylic carbon attached to the carboxylic acid. |

| ~125-135 | C4 | The vinylic carbon with a proton. |

| ~70-80 | C2 & C5 | The quaternary carbons adjacent to the nitrogen, each bearing two methyl groups. |

| ~25-35 | C2-(CH₃)₂ & C5-(CH₃)₂ | The methyl carbons. |

| ~20-25 | -C(O)CH₃ | The methyl carbon of the acetyl group. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | -COOH | O-H stretch |

| ~1710 | -COOH | C=O stretch (dimer) |

| ~1650 | -C(O)N- | C=O stretch (amide) |

| ~1640 | C=C | C=C stretch |

| 2850-2960 | C-H | C-H stretch (aliphatic) |

Mass Spectrometry (Predicted)

Mass spectrometry would confirm the molecular weight and provide insights into the fragmentation pattern.

-

Molecular Ion (M⁺): m/z = 211.12

-

Key Fragmentation Pathways:

-

Loss of the acetyl group (-43) to give a fragment at m/z = 168.

-

Loss of the carboxylic acid group (-45) to give a fragment at m/z = 166.

-

Decarboxylation (-44) to give a fragment at m/z = 167.

-

Part 3: Proposed Synthesis Strategy

While a specific synthesis for this compound has not been detailed in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted pyrroline derivatives.[1][2] A potential approach could involve the construction of the pyrroline ring followed by N-acetylation.

Retrosynthetic Analysis

Figure 2: Retrosynthetic analysis.

Proposed Synthetic Protocol

Step 1: Synthesis of 2,2,5,5-Tetramethyl-3-pyrroline-3-carboxylic acid

This step involves a condensation reaction to form the pyrroline ring.

-

Reaction Setup: To a solution of 2,5-dimethyl-2,5-hexanediamine in a suitable solvent (e.g., ethanol), add ethyl glyoxalate.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures (e.g., reflux) for several hours.

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Step 2: N-Acetylation

The final step is the acetylation of the nitrogen atom of the pyrroline ring.

-

Reaction Setup: Dissolve the purified 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).

-

Addition of Acetylating Agent: Slowly add acetyl chloride or acetic anhydride to the reaction mixture at a low temperature (e.g., 0 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by recrystallization or column chromatography.

Sources

An In-depth Technical Guide to the Solubility of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (ATMPCA). In the absence of extensive public experimental data for this specific molecule, this document establishes a robust theoretical framework based on its structural features as a substituted pyrroline carboxylic acid. We will delve into the anticipated physicochemical properties, the influence of various solvent systems, and the critical role of pH on its aqueous solubility. Furthermore, this guide offers detailed, field-proven experimental protocols for researchers to determine the key solubility parameters of ATMPCA, ensuring a self-validating system for data generation. This document is intended to be a practical roadmap for scientists and drug development professionals working with this compound, enabling them to effectively navigate formulation and experimental design.

Introduction to this compound (ATMPCA)

This compound (ATMPCA), with the CAS number 887352-25-2 and molecular formula C₁₁H₁₇NO₃, is a specialized organic compound.[1][2] Its structure, featuring a pyrroline ring, four methyl groups, an acetyl group, and a carboxylic acid moiety, suggests its potential utility in various research and development applications, including as a precursor to stable nitroxide spin labels for Electron Paramagnetic Resonance (EPR) spectroscopy. Understanding the solubility of ATMPCA is a critical first step in its application, influencing everything from reaction conditions to its potential bioavailability in biological systems.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its physicochemical properties. While experimental data for ATMPCA is scarce, we can infer its likely behavior by examining its structural components and data from related compounds.

Structural Analysis

-

Carboxylic Acid Group (-COOH): This is the primary driver of aqueous solubility, especially at neutral to alkaline pH. The carboxyl group can donate a proton, forming a highly polar carboxylate anion (-COO⁻), which is significantly more soluble in water.[3][4][5]

-

Tetramethyl and Acetyl Groups: These bulky, non-polar groups contribute to the lipophilicity of the molecule, which will favor solubility in organic solvents. The four methyl groups, in particular, create steric hindrance around the pyrroline ring.

-

Pyrroline Ring: The core heterocyclic structure has a degree of polarity but is largely hydrocarbon-like.

Predicted Physicochemical Parameters

Predictive models are invaluable in the absence of experimental data. For a related, simpler compound, 1-pyrroline-5-carboxylic acid, predicted values include a water solubility of 13.1 g/L, a logP of -0.01, and a strongly acidic pKa of 1.82.[4][5][6][7] While these are not directly transferable to ATMPCA due to its additional acetyl and methyl groups, they provide a starting point for our understanding. The added non-polar groups on ATMPCA would be expected to decrease its aqueous solubility and increase its logP compared to this simpler analog.

Solubility in Various Solvent Systems

Aqueous Solubility

The aqueous solubility of ATMPCA is expected to be highly dependent on pH.

-

Acidic pH (pH < pKa): In a highly acidic environment, the carboxylic acid group will be protonated (-COOH). This neutral form of the molecule will have limited water solubility due to the non-polar nature of the rest of the structure.

-

Neutral to Alkaline pH (pH > pKa): At pH values above its pKa, the carboxylic acid will deprotonate to form the carboxylate salt (-COO⁻). This charged species will be significantly more soluble in water due to favorable ion-dipole interactions.[3][5]

The following diagram illustrates the relationship between pH and the ionization state of ATMPCA, which directly impacts its aqueous solubility.

Caption: pH-dependent ionization of ATMPCA.

Organic Solvent Solubility

Based on supplier information, ATMPCA is soluble in several organic solvents.[8] The principle of "like dissolves like" governs this behavior.

| Solvent Class | Examples | Expected Solubility of ATMPCA | Rationale |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO) | High | The acetyl and carboxylic acid groups can engage in dipole-dipole interactions, while the hydrocarbon backbone is compatible with the organic nature of the solvent. The amide analog shows slight solubility in DMSO.[3] |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents are effective at dissolving moderately polar compounds with significant non-polar character. The amide analog is slightly soluble in chloroform.[3] |

| Alcohols | Methanol, Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group. |

| Non-polar | Hexane, Toluene | Low | The polar carboxylic acid and acetyl groups will make the molecule less soluble in purely non-polar solvents. |

Experimental Protocols for Solubility Determination

To obtain definitive solubility data for ATMPCA, the following experimental protocols are recommended.

Protocol for Thermodynamic (Equilibrium) Solubility Determination

This method determines the solubility of the compound after it has reached equilibrium in a given solvent.

-

Preparation: Add an excess amount of solid ATMPCA to a known volume of the desired solvent (e.g., phosphate-buffered saline at pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Determine the concentration of ATMPCA in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the thermodynamic solubility of ATMPCA in that solvent at that temperature.

The following diagram outlines the workflow for this protocol.

Caption: Workflow for thermodynamic solubility determination.

Protocol for pKa Determination via Potentiometric Titration

The pKa is the pH at which the protonated and deprotonated forms of the carboxylic acid are present in equal concentrations.

-

Solution Preparation: Dissolve a precisely weighed amount of ATMPCA in a known volume of deionized water, potentially with a small amount of co-solvent like methanol if aqueous solubility is very low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Conclusion and Recommendations

While publicly available experimental data on the solubility of this compound is limited, a thorough understanding of its chemical structure allows for a strong predictive assessment of its solubility profile. Its amphiphilic nature, with both polar (carboxylic acid, acetyl) and non-polar (tetramethylpyrroline ring) moieties, dictates its solubility behavior. Aqueous solubility is expected to be highly pH-dependent, increasing significantly at pH values above its pKa. The compound is reported to be soluble in a range of common organic solvents.

For researchers and drug development professionals, it is imperative to experimentally determine the thermodynamic solubility, pKa, and logP of ATMPCA using the protocols outlined in this guide. This will provide the foundational data necessary for successful formulation, analytical method development, and interpretation of biological assay results.

References

-

Chemistry LibreTexts. (2022, October 4). Structure and Properties of Carboxylic Acids. [Link]

-

FooDB. (2011, September 21). Showing Compound 1-Pyrroline-5-carboxylic acid (FDB022542). [Link]

-

Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

-

P. aeruginosa Metabolome Database. L-D-1-Pyrroline-5-carboxylic acid (PAMDB000329). [Link]

-

M2MDB. (2012, May 31). L-D-1-Pyrroline-5-carboxylic acid (M2MDB000329). [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. This compound. [Link]

-

HMDB. (2005, November 16). Showing metabocard for 1-Pyrroline-5-carboxylic acid (HMDB0001301). [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. usbio.net [usbio.net]

- 3. 1-ACETYL-2,2,5,5-TETRAMETHYL-3-PYRROLINE-3-CARBOXAMIDE CAS#: 887352-22-9 [m.chemicalbook.com]

- 4. Showing Compound 1-Pyrroline-5-carboxylic acid (FDB022542) - FooDB [foodb.ca]

- 5. P. aeruginosa Metabolome Database: L-D-1-Pyrroline-5-carboxylic acid (PAMDB000329) [pseudomonas.umaryland.edu]

- 6. M2MDB: L-D-1-Pyrroline-5-carboxylic acid (M2MDB000329) [m2mdb.wishartlab.com]

- 7. Human Metabolome Database: Showing metabocard for 1-Pyrroline-5-carboxylic acid (HMDB0001301) [hmdb.ca]

- 8. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

stability of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid

An In-depth Technical Guide to the Stability of 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid

Introduction

This compound is a unique heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any specialized chemical entity destined for high-stakes applications such as drug development, a thorough understanding of its chemical stability is paramount. The stability profile of an active pharmaceutical ingredient (API) or key intermediate directly influences its shelf-life, storage conditions, formulation development, and ultimately, its safety and efficacy.[1]

This technical guide provides a comprehensive framework for assessing the . We will move beyond theoretical postulations to provide actionable, field-proven protocols for forced degradation and long-term stability studies. This document is designed for researchers, chemists, and drug development professionals, offering both the "how" and the "why" behind the experimental design, thereby establishing a self-validating system for stability assessment.

Molecular Structure and Inherent Stability Considerations

The stability of a molecule is intrinsically linked to its structure. The key functional groups in this compound each present potential routes for degradation.

-

Tertiary Amide (N-Acetyl): The N-acetyl group can be susceptible to hydrolysis under both acidic and basic conditions, which would yield acetic acid and the corresponding secondary amine, 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid.

-

α,β-Unsaturated Carboxylic Acid: The double bond conjugated with the carboxylic acid is a site of potential reactivity. It can be susceptible to nucleophilic addition reactions or oxidation. The carboxylic acid itself can undergo esterification in the presence of alcohols or decarboxylation under thermal stress, although the latter is less likely for this specific structure.

-

Pyrroline Ring: The unsaturated pyrroline ring could be susceptible to oxidation or reduction, potentially leading to ring-opening under harsh conditions.

The gem-dimethyl groups at positions 2 and 5 provide significant steric hindrance, which may offer a degree of kinetic stability to the pyrroline ring and adjacent functional groups.[2]

Caption: Molecular structure and key sites of potential chemical instability.

Recommended Storage and Handling

Based on supplier data sheets, the compound's stability is temperature-dependent.

| Storage Condition | Duration | Rationale |

| Room Temperature | Short-term only | Minimizes immediate degradation during routine lab work.[3][4] |

| 4°C | Intermediate-term | Suitable for working stock solutions and short-term solid storage.[5] |

| -20°C | Long-term | Recommended for preserving the integrity of the bulk material over extended periods.[3][6] |

Handling Precautions: The toxicological properties have not been fully investigated.[7] Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation of dust or contact with skin.[7]

Forced Degradation Studies: A Proposed Methodological Framework

Forced degradation, or stress testing, is essential to identify likely degradation products and establish the intrinsic stability of a molecule.[1][8] These studies are critical for developing and validating stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the parent compound; degradation beyond this level can lead to secondary degradation products that may not be relevant under normal storage conditions.[9]

The following protocols are proposed for a comprehensive forced degradation study. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection would be the primary analytical technique.[10]

General Experimental Workflow

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation (Acid and Base)

Causality: Hydrolysis targets the N-acetyl amide bond. Pyrroline derivatives have shown lability in both acidic and alkaline media.[11]

Protocol:

-

Prepare three solutions: 1 mg/mL of the compound in 0.1 M HCl, 0.1 M NaOH, and purified water (as a control).[9]

-

Incubate the solutions at 60°C.

-

Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

-

Immediately cool the aliquots to room temperature.

-

Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL) and analyze by HPLC.

Hypothesized Degradation Pathway:

-

Primary Product: Deacetylation to form 2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid.

Oxidative Degradation

Causality: The alkene moiety and the tertiary amine (after potential deacetylation) are susceptible to oxidation.

Protocol:

-

Prepare a 1 mg/mL solution of the compound in a 3% hydrogen peroxide solution.

-

Keep the solution at room temperature, protected from light.

-

Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).

-

Dilute with mobile phase and immediately analyze by HPLC.

Hypothesized Degradation Products:

-

Epoxide formation at the double bond.

-

N-oxide formation if deacetylation occurs.

-

Ring-opening products under more strenuous conditions.

Thermal Degradation

Causality: To assess the stability of the compound in the solid state at elevated temperatures, simulating conditions that might occur during transport or processing.

Protocol:

-

Place a thin layer of the solid compound in a petri dish.

-

Expose to a dry heat environment at 80°C in a calibrated oven.

-

Sample the solid at various time points (e.g., 1, 3, 7 days).

-

Prepare a solution of the sampled solid at a known concentration (e.g., 1 mg/mL) and analyze by HPLC.

-

A parallel study in solution (e.g., in acetonitrile) at 60°C should also be conducted.

Hypothesized Degradation Products:

-

Decarboxylation is a possibility, though may require higher temperatures.

-

Other rearrangements or polymerization products.

Photolytic Degradation

Causality: Many organic molecules with conjugated systems absorb UV or visible light, leading to photochemical degradation. Related pyrroline structures are known to be photolabile.[11]

Protocol (as per ICH Q1B guidelines):

-

Expose the solid compound and a solution (e.g., 1 mg/mL in quartz tubes) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after exposure and compare them to the dark control.

Hypothesized Degradation Products:

-

Isomerization of the double bond.

-

Photochemical cycloadditions or rearrangements.

-

Formation of radical species leading to complex mixtures.

Development of a Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any stability study. The method must be "stability-indicating," meaning it can accurately separate the intact parent compound from all potential degradation products and impurities.

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure protonation of the carboxylic acid for better peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | Start at 5% B, ramp to 95% B over 20 min, hold for 5 min, re-equilibrate | A gradient is necessary to elute both the polar parent compound and potentially less polar degradation products.[10] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 220 nm and 254 nm | To detect chromophores in the parent and potential degradants. |

| Column Temp. | 30°C | Ensures reproducible retention times. |

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity (using stressed samples), linearity, accuracy, precision, and robustness. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) is crucial to ensure that the parent peak is free from co-eluting degradants.

Conclusion

References

-

Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. [Link]

-

This compound. Shanghai Huicheng Biological Technology Co., Ltd. [Link]

-

Forced degradation studies. ResearchGate. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series. PMC - PubMed Central. [Link]

-

2,2,5,5-TETRAMETHYL-3-PYRROLINE-1-OXYL-3-CARBOXYLIC ACID N- HYDROXYSUCCINIMIDE ESTER - Safety Data Sheet. Georganics. [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. usbio.net [usbio.net]

- 5. usbio.net [usbio.net]

- 6. 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 7. georganics.sk [georganics.sk]

- 8. biopharminternational.com [biopharminternational.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. researchgate.net [researchgate.net]

- 11. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide: 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic Acid (ATPC) as a Novel Amine-Reactive Probe for Quantitative Proteomics

Abstract: This technical guide introduces 1-Acetyl-2,2,5,5-tetramethyl-3-pyrroline-3-carboxylic acid (ATPC), a novel chemical entity with significant, albeit currently theoretical, potential in the field of mass spectrometry-based proteomics. Based on its distinct chemical structure, we propose its primary application as an amine-reactive labeling reagent for quantitative proteomics workflows. The guide will deconstruct the molecule's reactive potential, outline the principles of its application using well-established bioconjugation chemistry, provide detailed experimental protocols, and discuss data analysis considerations. We aim to provide researchers, scientists, and drug development professionals with a robust theoretical framework to pioneer the use of this promising, unexplored tool.

Introduction to ATPC: A Structural Perspective

This compound (ATPC) is a heterocyclic compound with the molecular formula C₁₁H₁₇NO₃[1][2]. While its current applications are not documented in proteomics literature, a detailed analysis of its structure reveals features that suggest a strong potential as a specialized chemical probe.

-

Carboxylic Acid Moiety (-COOH): This is the primary reactive group of interest. Carboxylic acids can be chemically activated to form stable amide bonds with primary amines, such as those found on the N-terminus of proteins and the side chain of lysine residues[3][4]. This forms the basis of its proposed utility as a protein labeling reagent.

-

Tetramethyl Groups: The four methyl groups provide a bulky, sterically hindered environment around the pyrroline ring[5][6]. This steric hindrance could influence reaction kinetics and potentially offer a degree of selectivity. Furthermore, the defined mass of this moiety provides a unique signature for identification in mass spectrometry (MS).

-

Acetyl-Protected Amine: The nitrogen atom in the pyrroline ring is protected by an acetyl group. This prevents unwanted side reactions, ensuring that the reactivity is directed through the carboxylic acid group.

Given these features, we hypothesize that ATPC can be employed as a novel, amine-reactive labeling reagent for quantitative proteomics, leveraging established chemical principles to provide a new tool for measuring protein abundance.

The Principle: EDC/NHS-Mediated Amine Coupling

The cornerstone of ATPC's proposed application is its conjugation to proteins via carbodiimide chemistry, a robust and widely used method in bioconjugation[3][4][7]. This "zero-length" crosslinking approach facilitates the formation of a direct, stable amide bond between ATPC and a protein.

The reaction proceeds in two key steps:

-

Activation of ATPC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylic acid group on ATPC. This forms a highly reactive and unstable O-acylisourea intermediate[3][4][8].

-

Amine Reaction & Stabilization: To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester[7][8]. This semi-stable intermediate then readily reacts with a primary amine on a protein (e.g., a lysine side chain), forming a covalent amide bond and releasing the NHS leaving group[8][9].

This well-documented chemical reaction provides a reliable method for covalently attaching the ATPC molecule to proteins within a complex biological sample.

"text-align: center; font-size: 12px; margin-top: 5px;">Diagram 1: Chemical reaction workflow for labeling proteins with ATPC.

Potential Application: Quantitative Proteomics via Chemical Labeling

The primary application we propose for ATPC is in quantitative mass spectrometry, which is essential for understanding changes in protein abundance across different biological states[10][11][12]. By synthesizing isotopic variants of ATPC (e.g., using ¹³C or ¹⁵N), it can be developed into a set of chemical tags for relative quantification, analogous to well-known reagents like iTRAQ or TMT[13][14].

In this hypothetical workflow, protein samples from different conditions (e.g., "Control" vs. "Treated") are extracted and labeled with "light" (containing ¹²C) and "heavy" (containing ¹³C) versions of ATPC, respectively. After labeling, the samples are combined and processed together[13].

During mass spectrometry analysis, a peptide labeled with "light" ATPC and the same peptide labeled with "heavy" ATPC will have nearly identical chemical properties and will co-elute during liquid chromatography[15]. However, they will appear as a pair of peaks in the MS1 spectrum, separated by a precise mass difference corresponding to the isotopic substitution. The ratio of the intensities of these peaks provides an accurate measure of the relative abundance of that peptide—and by inference, the parent protein—between the two original samples[15][16].

Advantages of an ATPC-Based Approach

-

Broad Applicability: Like other amine-reactive reagents, ATPC would label the N-terminus and lysine residues, ensuring that most peptides in a digest are tagged and quantifiable[14][17].

-

Post-Extraction Labeling: As a chemical labeling method, it can be applied to a wide variety of sample types, including tissues and biofluids, where metabolic labeling is not feasible[14][18].

-

Reduced Experimental Variation: Combining samples after labeling minimizes variability introduced during sample processing steps like digestion and LC-MS analysis[10][13].

Experimental Protocol: A Bottom-Up Proteomics Workflow Using ATPC

This section provides a detailed, step-by-step methodology for a typical bottom-up (or "shotgun") proteomics experiment using a hypothetical light/heavy pair of ATPC reagents. Bottom-up proteomics involves the analysis of peptides generated by digesting proteins with a protease, most commonly trypsin[19][20][21].

Materials

-

Protein samples (e.g., cell lysates from control and treated conditions)

-

Lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5)

-

Reducing agent: Dithiothreitol (DTT)

-

Alkylating agent: Iodoacetamide (IAA)

-

Protease: Mass-spectrometry grade Trypsin

-

ATPC Labeling Reagents:

-

"Light" ATPC (¹²C)

-

"Heavy" ATPC (e.g., with six ¹³C atoms, for a +6 Da mass shift)

-

-

EDC and Sulfo-NHS

-

Reaction Buffer: 100 mM HEPES, pH 7.5

-

Quenching Solution: 500 mM hydroxylamine, pH 8.5

-

LC-MS/MS grade solvents (acetonitrile, water, formic acid)

Step-by-Step Methodology

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in a suitable buffer to extract total protein.

-

Quantify the protein concentration of each sample (e.g., using a BCA assay) to ensure equal starting amounts.

-

-

Reduction and Alkylation: [19][22]

-

To 100 µg of protein from each sample, add DTT to a final concentration of 10 mM.

-

Incubate at 56°C for 30 minutes to reduce disulfide bonds.

-

Cool to room temperature. Add IAA to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues, preventing disulfide bonds from reforming.

-

-

Buffer Exchange and Protein Precipitation:

-

Precipitate the proteins using a methanol/chloroform or acetone protocol to remove urea and other interfering substances.

-

Resuspend the protein pellets in the Reaction Buffer (100 mM HEPES, pH 7.5).

-

-

ATPC Labeling:

-

Prepare fresh stock solutions of ATPC (Light and Heavy), EDC, and Sulfo-NHS in anhydrous DMSO or the Reaction Buffer.

-

To the "Control" protein sample, add the "Light" ATPC reagent, EDC, and Sulfo-NHS. A typical starting point is a 20-fold molar excess of reagent over the estimated number of primary amines.

-

To the "Treated" protein sample, add the "Heavy" ATPC reagent under identical conditions.

-

Incubate both reactions for 1 hour at room temperature.

-

Quench the reaction by adding hydroxylamine to a final concentration of 50 mM and incubating for 15 minutes.

-

-

Sample Combination and Digestion:

-

Peptide Cleanup and LC-MS/MS Analysis:

-

Acidify the digest with formic acid to a final concentration of 1% to stop the tryptic reaction.

-

Desalt the peptide mixture using a C18 StageTip or similar solid-phase extraction method.

-

Analyze the cleaned peptides by nano-flow liquid chromatography coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument)[19][22].

-

"text-align: center; font-size: 12px; margin-top: 5px;">Diagram 2: Experimental workflow for quantitative proteomics using ATPC.

Data Analysis and Interpretation

Database Searching

The raw MS/MS data must be processed using a search algorithm (e.g., MaxQuant, Proteome Discoverer, Sequest) to identify peptides and proteins[24]. The search parameters must be configured to include the ATPC modification as a variable modification on lysine residues and protein N-termini.

-

Mass of "Light" ATPC Modification: The exact monoisotopic mass of ATPC (C₁₁H₁₇NO₃ = 211.1208 Da) minus the mass of water (H₂O = 18.0106 Da) that is lost during amide bond formation.

-

Mass Shift = 193.1102 Da

-

-

Mass of "Heavy" ATPC Modification: The mass of the "Light" modification plus the mass difference from the incorporated stable isotopes (e.g., +6.0201 Da for six ¹³C atoms).

-

Mass Shift = 199.1303 Da

-

Quantification

The quantification is performed at the MS1 level by the software, which will identify peptide pairs with the specified mass difference[16]. The software calculates the area under the curve for the "Light" and "Heavy" peptide peaks and reports a ratio (e.g., Heavy/Light). This ratio reflects the relative abundance of the peptide between the two samples. Protein-level quantification is then inferred by aggregating the ratios from multiple unique peptides belonging to that protein.

Data Presentation

Quantitative data should be summarized in a clear, tabular format. The table should include protein identifiers, the number of peptides identified for each protein, the calculated abundance ratio, and statistical significance (e.g., p-value) after performing appropriate statistical tests.

| Protein ID | Gene Name | # Peptides | Ratio (Treated/Control) | p-value |

| P02768 | ALB | 28 | 1.05 | 0.89 |

| P68871 | HBB | 12 | 0.98 | 0.92 |

| P01903 | HLA-A | 7 | 3.12 | 0.002 |

| Q06830 | PRDX1 | 15 | 0.45 | 0.008 |

| Table 1: Example data output from a quantitative proteomics experiment using ATPC labeling. This hypothetical data shows upregulation of HLA-A and downregulation of PRDX1 in the treated sample. |

Potential Challenges and Future Directions

-

Steric Hindrance: The bulky tetramethyl groups on ATPC could potentially cause steric hindrance, leading to incomplete or biased labeling compared to smaller reagents[5][6][25]. Optimization of reaction conditions (e.g., reagent concentration, incubation time) would be critical to ensure high labeling efficiency[26].

-

Solubility: The solubility of ATPC in aqueous buffers used for protein experiments needs to be thoroughly characterized to ensure efficient reactions.

-

Fragmentation Behavior: The stability of the ATPC tag during MS/MS fragmentation should be assessed. An ideal tag remains intact on the peptide backbone, but if it produces characteristic reporter ions, it could potentially be adapted for isobaric, MS2-based quantification strategies.

Future work should focus on the empirical validation of this proposed workflow. This includes synthesizing isotopic versions of ATPC, optimizing labeling protocols on standard proteins and complex cell lysates, and rigorously evaluating its performance against established quantitative proteomics methods.

References

- Mass Spectrometry Techniques: Principles and Practices for Quantitative Proteomics. (n.d.). Bentham Science.

- Bottom-Up Proteomics Guide: Principles, Workflows, and LC–MS/MS Applications. (n.d.). Thermo Fisher Scientific.

- Carbodiimide Crosslinker Chemistry: EDC and DCC. (n.d.). Creative Proteomics.

- Bottom-Up Proteomics: Principles, Workflow, and Analysis. (2025, November 21). Technology Networks.

- Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. (2024, June 4). ACS Measurement Science Au.

- A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. (n.d.). MDPI.

- Chemical isotope labeling for quantitative proteomics. (n.d.). National Institutes of Health (NIH).

- A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). ACS Measurement Science Au.

- Amine-Reactive Crosslinker Overview. (n.d.). Creative Proteomics.